tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate
CAS No.: 877064-95-4
Cat. No.: VC2942696
Molecular Formula: C13H18BrNO2
Molecular Weight: 300.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877064-95-4 |
|---|---|
| Molecular Formula | C13H18BrNO2 |
| Molecular Weight | 300.19 g/mol |
| IUPAC Name | tert-butyl N-(3-bromo-4-methylphenyl)-N-methylcarbamate |
| Standard InChI | InChI=1S/C13H18BrNO2/c1-9-6-7-10(8-11(9)14)15(5)12(16)17-13(2,3)4/h6-8H,1-5H3 |
| Standard InChI Key | RQGCJQIAGDDTKJ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)N(C)C(=O)OC(C)(C)C)Br |
| Canonical SMILES | CC1=C(C=C(C=C1)N(C)C(=O)OC(C)(C)C)Br |
Introduction
Chemical Identity and Structural Characteristics
tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate is a brominated aromatic compound belonging to the carbamate family. This compound features a tert-butyl group connected to a carbamate moiety, which is in turn bonded to a substituted aromatic ring. The aromatic ring contains both a bromine atom at the 3-position and a methyl group at the 4-position, creating a unique electronic and steric environment.
Chemical Nomenclature and Identifiers
The compound is officially identified using several standardized systems:
| Identifier | Value |
|---|---|
| Chemical Name | tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate |
| CAS Registry Number | 877064-95-4 |
| Alternative Name | (3-Bromo-4-Methyl-phenyl)-Methyl-carbamic acid tert-butyl ester |
| Molecular Formula | C₁₃H₁₈BrNO₂ |
| Molecular Weight | 300.192 |
| MDL Number | MFCD12913705 |
The compound follows IUPAC naming conventions, with the name indicating the presence of a tert-butyl protecting group on the carbamate nitrogen, along with the specific substitution pattern on the aromatic ring .
Physicochemical Properties
The physical and chemical properties of tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate determine its behavior in various chemical environments and applications:
| Property | Value |
|---|---|
| Physical State | Solid or powder |
| Molecular Weight | 300.192 |
| Polar Surface Area (PSA) | 29.54 |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard conditions |
The compound's stability is relatively high under appropriate storage conditions, making it suitable for various laboratory and industrial applications .
Synthesis and Production
| Quality Parameter | Specification |
|---|---|
| Purity | Not less than 95% |
| Physical Appearance | Solid or powder |
| Certificate of Analysis | Provided with each batch |
| Structural Verification | Confirmed by spectroscopic methods |
Manufacturers like Aromsyn provide batch-specific Certificates of Analysis (COA) and structural characterization data to ensure traceability and compliance with quality standards .
| Storage Parameter | Recommendation |
|---|---|
| Temperature | -20°C |
| Light Exposure | Avoid; store protected from light |
| Shelf Life | Approximately 1 year when properly stored |
| Transportation | Stable at room temperature for up to 2 weeks |
Proper storage conditions are crucial for maintaining the chemical integrity and reactivity of the compound for research and industrial applications .
Applications in Chemical Research and Industry
Synthetic Applications
tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate serves as a valuable building block in organic synthesis due to its specific functional groups:
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The bromine substituent provides a reactive site for various coupling reactions, including:
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Suzuki-Miyaura coupling
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Sonogashira coupling
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Buchwald-Hartwig amination
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The protected amine functionality allows for selective transformations in multistep syntheses
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The tert-butoxycarbonyl (Boc) protecting group can be selectively removed under acidic conditions, enabling further functionalization of the nitrogen atom .
Pharmaceutical Relevance
In pharmaceutical research and development, this compound serves multiple important functions:
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As a key intermediate in the synthesis of biologically active compounds
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In structure-activity relationship (SAR) studies
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For the preparation of compound libraries in drug discovery programs
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As a building block for creating molecules with specific pharmacophoric properties
The specific substitution pattern on the aromatic ring provides unique electronic and steric properties that can be valuable in drug design efforts .
| Catalog/Item Number | Package Size | Pricing |
|---|---|---|
| Q-0106219 | 100 mg | Inquire |
| Q-0106219 | 250 mg | Inquire |
| Q-0106219 | 500 mg | Inquire |
| Q-0106219 | 1 g | Inquire |
| Q-0106219 | 5 g | Inquire |
These packaging options allow researchers to purchase appropriate quantities based on their specific requirements, from small-scale exploratory research to larger process development studies .
Custom Synthesis Services
For researchers requiring larger quantities or higher purities, custom synthesis services are available from manufacturers like Aromsyn, which offers:
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Flexible production scales from gram to kilogram quantities
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Custom purity specifications
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Analytical documentation including certificates of analysis
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Technical support for implementation in research protocols
These services support both academic research initiatives and industrial applications requiring consistent supply of high-quality material .
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